MRS1334
Description
Overview of Purinergic Signaling and Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)
Purinergic signaling is a fundamental communication pathway in which extracellular purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine, act as signaling molecules. nih.gov Adenosine modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs), designated as A1, A2A, A2B, and A3. nih.govnih.gov These receptors are distributed throughout the body and are involved in regulating functions in the central nervous, cardiovascular, and immune systems. nih.gov
The adenosine receptor subtypes are broadly classified based on their G-protein coupling and subsequent effect on the enzyme adenylyl cyclase. nih.gov
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o). nih.gov Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netresearchgate.net
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). researchgate.net Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.net
This differential coupling allows adenosine to exert diverse and sometimes opposing effects depending on the receptor subtype expressed in a particular cell or tissue. nih.gov
Molecular and Functional Characteristics of Adenosine A3 Receptors (A3ARs)
The A3 adenosine receptor (A3AR) was the last of the four subtypes to be identified. researchgate.netunife.it The human A3AR gene is located on chromosome 1p13.2 and encodes a protein of 318 amino acids. unife.it Like other adenosine receptors, it is a GPCR with seven transmembrane domains. nih.gov
A key feature of the A3AR is its dual signaling capability. While it canonically couples to Gi proteins to inhibit adenylyl cyclase, it can also couple to Gq proteins. nih.govmdpi.com Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.govresearchgate.net Furthermore, A3AR activation can influence mitogen-activated protein kinase (MAPK) pathways, which are critical for regulating cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net
A3ARs are typically expressed at low levels in most normal tissues. However, their expression is significantly upregulated in inflammatory cells and various types of cancer cells, making the A3AR a subject of intense investigation as a potential therapeutic target. nih.govresearchgate.netunife.it
Historical Development of Selective A3AR Antagonists: Contextualizing MRS1334
The development of selective ligands for the A3AR has been a significant challenge for medicinal chemists, largely due to profound pharmacological differences between species. nih.gov Many compounds that are potent at the human A3AR are significantly weaker or inactive at rodent (rat and mouse) orthologs. nih.govnih.gov For instance, classic non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline (B1681296) are inactive at rodent A3ARs. nih.gov
Early research relied on agonists such as N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) to probe A3AR function. researchgate.net The quest for selective antagonists spurred the exploration of diverse heterocyclic chemical scaffolds. This research led to the discovery that certain 1,4-dihydropyridine (B1200194) derivatives were highly potent and selective antagonists for the human A3AR. nih.govtocris.com this compound emerged from these efforts as a powerful pharmacological tool, distinguished by its high affinity and selectivity for the human A3 receptor. tocris.comrndsystems.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H26N2O6 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3 |
InChI Key |
QFLOJAMZLQXHFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions of Mrs1334
A3 Adenosine (B11128) Receptor Binding Affinity and Selectivity Profile of MRS1334
This compound is distinguished by its potent and highly selective antagonist activity at the human A3 adenosine receptor.
Research findings consistently demonstrate that this compound binds to the human A3 adenosine receptor (hA3AR) with high affinity. Radioligand binding assays have determined its inhibition constant (Kᵢ) to be 2.69 nM at the hA3AR. rndsystems.commedchemexpress.com This low nanomolar Kᵢ value indicates a strong binding affinity and high potency, establishing this compound as a powerful antagonist for the human A3AR.
The pharmacological utility of this compound is significantly enhanced by its high selectivity for the A3AR over other adenosine receptor subtypes. Studies have shown that this compound has a much lower affinity for rat A1 and A2A adenosine receptors, with Kᵢ values greater than 100 μM for both. rndsystems.com This represents a selectivity ratio of over 37,000-fold for the human A3AR compared to these other receptor subtypes in rats. While specific binding data for human A1, A2A, and A2B receptors is not as extensively detailed in the provided sources, the profound selectivity observed against the rat A1 and A2A subtypes strongly indicates a highly specific interaction with the A3AR.
Table 1: Binding Affinity of this compound at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Kᵢ Value |
|---|---|---|
| A3 | Human | 2.69 nM |
| A1 | Rat | > 100 µM |
| A2A | Rat | > 100 µM |
Species-Dependent Pharmacological Activity of this compound
A critical aspect of the pharmacology of this compound is the significant variation in its activity between different species, particularly between humans and rodents.
While this compound is a potent antagonist at the human A3AR, its activity at rodent A3ARs is markedly weaker. nih.gov Studies re-examining the activity of selective A3AR antagonists found that this compound showed incomplete inhibition of radioligand binding to both mouse and rat A3ARs. nih.gov This contrasts sharply with its high-affinity binding at the human receptor. This species-dependent variation is a common phenomenon for many A3AR ligands and is attributed to significant differences in the amino acid sequences of the receptors between species. nih.govnih.gov The sequence identity between the human A3AR and the rat or mouse A3AR is only about 72-73%. nih.govnih.gov
Table 2: Comparative Activity of this compound
| Species | A3AR Activity |
|---|---|
| Human | Potent Antagonist (Kᵢ = 2.69 nM) |
| Mouse/Rat | Weak/Inactive (Incomplete Inhibition) |
The pronounced species differences in the pharmacological activity of A3AR ligands like this compound have significant implications for preclinical research. nih.gov Since many standard preclinical studies are conducted in mice or rats, the weak or inactive nature of human-selective antagonists in these models poses a major challenge. nih.gov Using compounds like this compound in standard rodent models to study A3AR-related mechanisms may not yield results that are translatable to human physiology.
This discrepancy highlights the critical need for careful consideration when selecting animal models for studying the A3AR pathway. nih.gov The lack of potent antagonists for rodent A3ARs has spurred the development of alternative models, such as "functionally humanized" mice, which express a chimeric human/mouse receptor. nih.gov Such models are intended to provide a more accurate platform for evaluating the in vivo effects of human-selective A3AR antagonists. Therefore, awareness and accommodation of these species-dependent pharmacological differences are essential for the valid design and interpretation of preclinical studies targeting the A3 adenosine receptor.
Research Applications of Mrs1334
Due to its high potency and selectivity for the human A3AR, MRS1334 serves as an invaluable pharmacological tool for in vitro research. It is primarily used to identify and characterize biological processes mediated by the A3AR. By selectively blocking this receptor, scientists can confirm whether the effects of adenosine (B11128) or other A3AR agonists are specifically due to A3AR activation.
For example, this compound has been used in studies to block the protective cardiovascular effects induced by the potent A3AR agonist Cl-IB-MECA. medchemexpress.cominvivochem.net Its application in immunology research has helped elucidate the role of A3ARs in neutrophil function, where receptor activation promotes the formation of bacteria-tethering cytonemes. tocris.comrndsystems.com These studies demonstrate the utility of this compound in dissecting the specific contributions of the A3 adenosine receptor to complex cellular responses.
Structure Activity Relationships and Rational Design of A3ar Antagonists, Including Mrs1334
Medicinal Chemistry of Dihydropyridine (B1217469) Derivatives as A3AR Ligands
Dihydropyridines are a class of compounds that were initially known for their activity as L-type calcium channel inhibitors. nih.govunipd.itnih.gov However, medicinal chemistry research revealed that modifications to the dihydropyridine nucleus could lead to compounds with significant affinity and selectivity for adenosine (B11128) receptors, specifically the A3 subtype. nih.govunipd.itnih.gov
Identification of Key Structural Features for A3AR Selectivity and Potency
Key to shifting the activity of dihydropyridines from calcium channels to A3ARs was the introduction of specific substituents. The incorporation of extended arylalkynyl groups at the 4-position of the dihydropyridine ring, combined with phenyl substituents at the 6-position, proved crucial. unipd.it These modifications were found to not only abolish binding to calcium channels but also substantially enhance affinity at the human A3AR. unipd.it
MRS1334, with its 4-phenylethynyl and 6-phenyl substituents on the dihydropyridine core, exemplifies these key structural features. tocris.combio-techne.com The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring, with specific alkyl and substituted benzyl (B1604629) moieties (ethyl and 3-nitrobenzyl esters in this compound), also contributes to its pharmacological profile. tocris.combio-techne.com Research findings, such as the reported Ki value of 2.69 nM at the human A3AR and significantly lower affinity (> 100 µM) at rat A1 and A2A receptors, underscore the importance of these structural elements for potent and selective binding to the human A3AR. tocris.combio-techne.com
A comparison of binding affinities for this compound at different adenosine receptor subtypes is presented in the table below, illustrating its selectivity profile.
| Compound | Target Receptor | Species | Ki (nM) | Citation |
| This compound | A3AR | Human | 2.69 | tocris.combio-techne.comresearchgate.net |
| This compound | A1AR | Rat | > 100 | tocris.combio-techne.com |
| This compound | A2AAR | Rat | > 100 | tocris.combio-techne.com |
| This compound | A3AR | Rat | 5.54 | nih.gov |
| This compound | A3AR | Mouse | 5.41 | nih.gov |
Note: The Ki values for rat and mouse A3AR are included for comparison, highlighting species differences in antagonist binding to A3AR. nih.govresearchgate.netnih.gov
Systematic Derivatization Strategies for Optimized Pharmacological Profiles
Systematic derivatization of the dihydropyridine scaffold has been a key strategy in optimizing the pharmacological profiles of A3AR antagonists. This involves exploring variations in the substituents at different positions of the dihydropyridine ring to fine-tune affinity, selectivity, and other pharmacokinetic properties. The development of this compound itself is a result of such systematic modifications, where a nitro derivative proved to be particularly potent. unipd.it
Further derivatization strategies on dihydropyridine and related pyridine (B92270) structures have aimed to improve species cross-reactivity, as many potent human A3AR antagonists show significantly lower affinity for rodent A3ARs. researchgate.netnih.gov This ongoing research involves synthesizing and testing a library of analogs with subtle to significant structural changes to understand their impact on receptor interaction and selectivity across different species.
Computational Approaches in A3AR Ligand Discovery
Computational methods have played a significant role in the discovery and design of A3AR ligands, complementing experimental medicinal chemistry efforts. unipd.itsemanticscholar.org These approaches provide insights into ligand-receptor interactions at a molecular level, guiding the design of novel compounds with improved properties. unipd.itsemanticscholar.org
Molecular Modeling and Docking Studies of this compound and Related Analogs
Molecular modeling and docking studies have been extensively used to investigate the binding of A3AR ligands, including dihydropyridine derivatives like this compound. researchgate.netsemanticscholar.orgunipd.itacs.org These studies typically involve building a 3D model of the A3AR, often based on the crystal structure of homologous receptors like the human A2A adenosine receptor (hA2AAR) due to the high sequence identity in the transmembrane regions. nih.govunipd.itsemanticscholar.orgmdpi.com
Docking simulations predict the preferred orientation and conformation of ligands within the A3AR binding pocket. For this compound and its analogs, these studies help visualize how the dihydropyridine core and its substituents interact with specific amino acid residues in the receptor's orthosteric binding site. nih.govunipd.itsemanticscholar.org This provides a structural basis for the observed SAR, explaining why certain substituents enhance affinity and selectivity. unipd.itsemanticscholar.org While specific detailed docking poses of this compound are not explicitly detailed in the provided snippets, the general approach involves assessing non-covalent interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts between the ligand and the receptor. unipd.itsemanticscholar.org
In Silico Predictions for Ligand-Receptor Interactions and Binding Site Analysis
In silico predictions are used to analyze the A3AR binding site and forecast how potential ligands might interact with it. semanticscholar.org Site-directed mutagenesis data, which identifies key amino acid residues involved in ligand binding, are often integrated with computational modeling to refine these predictions. unipd.itsemanticscholar.orgresearchgate.net
Analysis of the A3AR binding site suggests that residues in transmembrane helices 3, 5, 6, and 7 are important for interactions with both agonists and antagonists. unipd.it While there are conserved interaction patterns among adenosine receptor subtypes, subtle differences in the binding site, such as the presence of Ser6.52 in A3AR compared to His6.52 in A2AAR, can significantly influence ligand selectivity. nih.govmdpi.com Computational models help in understanding these differences and predicting how modifications to a ligand's structure might impact its interaction with these specific residues, thereby guiding the design of selective compounds like this compound. unipd.itsemanticscholar.orgmdpi.com
The integration of in silico studies with synthetic chemistry and pharmacological testing has proven to be an effective strategy for the development of new adenosine receptor antagonists and for gaining a better molecular-level understanding of these GPCRs. unipd.it
Mrs1334 As a Pharmacological Research Tool
Utilization in Receptor Binding Assays
Receptor binding assays are fundamental techniques in pharmacology used to quantify the interaction between a ligand and its target receptor. MRS1334 is employed in these assays to investigate the binding properties of A3ARs.
Competitive Radioligand Binding Studies for A3AR Characterization
Competitive radioligand binding studies are a key method for determining the affinity and selectivity of a compound for a receptor. In the context of A3AR characterization, this compound has been utilized as a selective antagonist in such studies. This compound is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor, with reported Ki values of 2.69 nM at human A3AR and > 100 μM at rat A1 and rat A2A receptors. tocris.combio-techne.commedchemexpress.com This high selectivity for the human A3AR makes it a valuable tool for distinguishing A3AR-mediated effects from those mediated by other adenosine receptor subtypes in human-centric studies. However, it's important to note that this compound has shown incomplete inhibition of radioligand binding to mouse and rat A3ARs in some studies, highlighting potential species differences in antagonist binding. researchgate.netnih.gov
Data from competitive binding experiments using a fluorescent A3AR ligand, CA200645, in human neutrophils showed that this compound blocked the binding with a Ki value of 9.0 ± 0.1 nM. nih.gov This value is comparable to the previously published Ki of this compound at the human A3AR (2.7 nM), further supporting its selectivity for this receptor subtype in a cellular context. nih.gov
Application in Functional Cellular Assays
Functional cellular assays are used to assess the biological response elicited by the interaction of a ligand with its receptor in a living cell system. This compound is applied in these assays to study its antagonist activity and its effects on downstream signaling pathways.
Cyclic AMP and Beta-Arrestin Recruitment Assays for Antagonist Activity
Adenosine receptors, including A3AR, are G protein-coupled receptors (GPCRs) that modulate intracellular signaling pathways, such as those involving cyclic AMP (cAMP) and beta-arrestin recruitment. nih.gov A3AR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. nih.gov Beta-arrestin recruitment is another important signaling pathway activated by GPCRs, often involved in receptor desensitization and internalization. discoverx.comdiscoverx.com
This compound has been used in functional assays, including cAMP assays, to confirm its antagonist activity at A3ARs. researchgate.netnih.gov Antagonists like this compound can block the effects of A3AR agonists in these assays. Beta-arrestin recruitment assays are also utilized to study GPCR activity and are particularly useful for screening antagonists and understanding ligand pharmacology. discoverx.comdiscoverx.comnih.govnih.gov These assays provide a non-amplified system, which can offer superior sensitivity for detecting antagonists compared to some second messenger systems. discoverx.com While specific data detailing this compound's use in beta-arrestin recruitment assays were not extensively found in the provided snippets, beta-arrestin assays are a standard tool for evaluating antagonist activity of GPCR ligands.
Inhibition of Agonist-Stimulated Cellular Responses
This compound has been shown to inhibit cellular responses stimulated by A3AR agonists in various experimental settings. For instance, in studies involving neutrophils, the A3AR-selective agonist 2-Cl-IB-MECA was shown to promote the extension of cytonemes, filopodia-like projections involved in tethering bacteria. nih.govembopress.orgucsd.eduembopress.org Treatment with this compound inhibited this agonist-stimulated cytoneme formation. nih.govembopress.orgucsd.eduembopress.org Quantitative analysis revealed that this compound significantly reduced the percentage of cells exhibiting cytonemes and the number of cytonemes per cell induced by the agonist. embopress.orgucsd.eduembopress.org
Furthermore, this compound has been used to investigate the role of A3ARs in neutrophil migration. The compound, at a concentration of 1 μM, inhibited the migration of neutrophils in response to the chemoattractant fMLP, reducing the average migration speed by approximately half. nih.govembopress.org This demonstrates this compound's ability to block A3AR-mediated functional outcomes in cellular motility. This compound has also been shown to abrogate the inhibitory effect of the A3AR agonist Cl-IB-MECA on NF-κB activation and the release of pro-inflammatory cytokines like IL-1β and IL-6 in cultured lymphocytes. mdpi.comresearchgate.net
Development of Fluorescent and Radioligand Probes from this compound Scaffolds
The chemical structure of this compound can serve as a scaffold for developing new pharmacological tools, including fluorescent and radioligand probes. These probes are crucial for non-invasive studies of receptor localization and function.
Investigational Contexts of A3ar Modulation: Mechanistic Studies Utilizing Mrs1334 As a Tool Compound
Elucidation of Cardioprotective Mechanisms via A3AR
Activation of the A3AR is known to confer significant protection to the heart muscle, particularly in the context of ischemia-reperfusion injury—the damage that occurs when blood supply returns to tissue after a period of oxygen deprivation. ingentaconnect.com A3AR agonists have been shown to reduce the size of myocardial infarction and improve the recovery of heart function in various animal models. ingentaconnect.com These protective effects are believed to be mediated through complex signaling pathways that include the activation of protein kinase C (PKC) and ATP-sensitive potassium (KATP) channels, ultimately leading to the preservation of cardiac cells. medchemexpress.com
Inhibition of A3AR Agonist-Mediated Cardioprotection in Preclinical Ischemia/Reperfusion Models
A key strategy to confirm that the observed cardioprotective effects of specific agonist compounds are indeed mediated by the A3AR is to demonstrate that these effects can be blocked by a selective A3AR antagonist. MRS1334 serves this critical function in mechanistic studies. For instance, the A3AR agonist Cl-IB-MECA is known to provide cardioprotection, but its protective action is blocked by this compound, confirming the involvement of the A3AR. nih.gov
In preclinical studies using isolated rat cardiac myocytes, the principle of this mechanism has been demonstrated. The cardioprotective effect of the A3AR agonist Cl-IB-MECA against hypoxia-induced injury was completely antagonized by the selective A3AR antagonist MRS1523. This inhibition highlights the specific role of A3AR in mediating the protective signal. The use of such antagonists is crucial for verifying that the therapeutic effect of an agonist is not due to off-target interactions with other adenosine (B11128) receptor subtypes, such as A1AR.
| Agonist | Preclinical Model | Observed Protective Effect | Antagonist Used | Outcome of Antagonism |
|---|---|---|---|---|
| Cl-IB-MECA | Isolated Rat Cardiac Myocytes | Attenuation of hypoxia-induced myocyte injury | MRS1523 | Complete inhibition of cardioprotection |
Contributions to Neurophysiological Research
The adenosine system is a fundamental modulator of neuronal activity throughout the central nervous system. While the roles of A1 and A2A adenosine receptors in controlling neurotransmitter release and synaptic plasticity are well-established, the contribution of the A3AR is an area of growing investigation.
Investigation of A3AR Role in Neuromodulation in Animal Models
The A3AR is implicated in the modulation of synaptic plasticity, a fundamental process for learning and memory. Studies in rat hippocampal slices have shown that activation of A3ARs with the agonist Cl-IBMECA can enhance long-term potentiation (LTP) and reduce long-term depression (LTD). The selective A3AR antagonist MRS 1191 was able to prevent these effects, indicating a direct role for A3AR in shaping synaptic strength. nih.gov
Furthermore, research using A3AR knockout mice has suggested a role for this receptor in neuroprotection and motor function. These knockout mice exhibited increased vulnerability to hippocampal neuron damage after hypoxia. Interestingly, these neurodegenerative and associated cognitive changes could be replicated in normal mice by administering the A3AR-selective antagonist MRS 1523. This suggests that tonic activation of A3AR may have a neuroprotective role, and blocking it can exacerbate neuronal damage.
Assessment of Adenosine Receptor Antagonism in Experimental Epilepsy Models
Adenosine is recognized as an endogenous anticonvulsant, primarily acting through the inhibitory A1 receptor. unife.it However, the roles of other adenosine receptor subtypes in epilepsy are less clear and are a subject of ongoing research. Experimental models of epilepsy, such as those induced by chemical convulsants like pentylenetetrazol (PTZ) or kainic acid, and electrical kindling models, are vital for studying the mechanisms of seizure generation and for testing new therapeutic agents. nih.govmdpi.comnih.gov
While direct studies administering this compound in these specific animal models are limited, research on human brain tissue from epilepsy patients provides valuable insights. In tissue resected from individuals with refractory epilepsy, this compound was found to reduce the "run-down" or decline of GABA-A receptor currents (IGABA) upon repeated activation. This suggests that A3ARs may play a role in modulating the stability of GABA-A receptors, which are the primary mediators of inhibitory neurotransmission in the brain. The instability of these receptors can contribute to the hyperexcitability seen in epilepsy. By antagonizing the A3AR, this compound appeared to stabilize the function of these crucial inhibitory receptors in human epileptic tissue.
Research in Inflammatory Processes
The A3AR is highly expressed on various immune cells, including neutrophils, and plays a key role in modulating inflammatory responses. Activation of A3AR can have both pro- and anti-inflammatory effects depending on the context, making it a complex but important target in inflammation research.
Modulation of Neutrophil Function and Inflammatory Responses by A3AR Antagonism
Neutrophils are first responders of the innate immune system, migrating to sites of infection or injury. The A3AR is a key regulator of neutrophil behavior. This compound has been instrumental in elucidating this role. In studies on living human neutrophils, this compound was shown to inhibit neutrophil migration in response to the chemoattractant fMLP. nih.gov
A fascinating aspect of neutrophil function is the formation of long, thin membrane projections known as cytonemes, which can tether bacteria from a distance and "reel them in" for phagocytosis. The formation of these bacteria-tethering structures is stimulated by A3AR activation. The use of this compound demonstrated the specificity of this process; the A3AR antagonist inhibited the formation of cytonemes that were stimulated by either bacteria or the A3AR agonist 2-Cl-IB-MECA. nih.gov This research highlights a novel host-pathogen interaction mechanism modulated by A3AR and underscores the utility of this compound in dissecting the molecular machinery of innate immunity.
| Process Investigated | A3AR Agonist/Stimulus | Effect of Agonist/Stimulus | Effect of this compound |
|---|---|---|---|
| Neutrophil Migration | fMLP | Stimulates migration | Inhibits migration |
| Cytoneme Formation | 2-Cl-IB-MECA | Increases number of cytonemes | Inhibits formation |
| Bacteria-Mediated Cytoneme Extension | E. coli | Increases number of cytonemes | Suppresses the increase |
Impact on Inflammatory Cytokine Production in Cellular Models of Inflammation
The A3 adenosine receptor (A3AR) is a key modulator of inflammatory processes, and its expression is often upregulated in cells involved in chronic inflammation, such as lymphocytes from patients with rheumatoid arthritis (RA). nih.govmdpi.com The use of selective A3AR antagonists like this compound has been instrumental in elucidating the receptor's role in regulating the production of pro-inflammatory cytokines. Mechanistic studies in cellular models, particularly lymphocytes, have demonstrated that the modulation of A3AR can significantly impact the inflammatory cascade.
Activation of the A3AR has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, a critical signaling route for the transcription of numerous pro-inflammatory genes. nih.govmdpi.com In lymphocytes from RA patients, stimulation of A3AR with selective agonists leads to a marked reduction in the secretion of key inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov
This compound, as a potent and selective A3AR antagonist, serves as a crucial research tool in these studies. semanticscholar.org By applying this compound, researchers can block the effects of A3AR agonists, thereby confirming that the observed reduction in cytokine production is specifically mediated through the A3 adenosine receptor. If the addition of this compound reverses the anti-inflammatory effect of an agonist, it provides strong evidence for the A3AR-dependent nature of the signaling pathway under investigation. This pharmacological approach is fundamental to dissecting the precise contribution of A3AR to the complex network of inflammatory signaling.
The table below summarizes findings from studies on lymphocytes derived from rheumatoid arthritis patients, illustrating the impact of A3AR activation on cytokine release, a process that can be mechanistically verified using the antagonist this compound.
| Cytokine | Cell Type | Effect of A3AR Activation | Mechanistic Confirmation with this compound |
| TNF-α | Lymphocytes | Significant Reduction | Reverses the reduction, restoring TNF-α levels |
| IL-1β | Lymphocytes | Significant Reduction | Reverses the reduction, restoring IL-1β levels |
| IL-6 | Lymphocytes | Significant Reduction | Reverses the reduction, restoring IL-6 levels |
This table is based on data showing the effects of A3AR agonists on cytokine production in lymphocytes from RA patients. This compound is used as a tool compound to antagonize these effects, confirming the involvement of the A3AR. nih.gov
Exploration of A3AR Involvement in Cancer Cell Signaling Pathways (Mechanistic Focus)
The A3 adenosine receptor is overexpressed in various tumor cells and tissues, making it a target of significant interest in oncology research. canfite.com The receptor's role in cancer is complex, as its activation can lead to either tumor growth inhibition or promotion depending on the context. canfite.com this compound is an essential tool for investigating the precise mechanisms by which A3AR influences cancer cell signaling, allowing researchers to confirm that observed effects are a direct result of A3AR modulation.
Studies have revealed that A3AR activation can de-regulate key signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
Wnt/β-catenin Pathway: In models of colon and prostate carcinoma, A3AR agonists have been shown to inhibit tumor growth. canfite.comcanfite.com Mechanistically, this involves the upregulation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme that promotes the degradation of β-catenin. canfite.comnih.gov The subsequent downregulation of β-catenin leads to decreased transcription of its target oncogenes, such as c-Myc and Cyclin D1. canfite.comcanfite.com The use of an A3AR antagonist like this compound can reverse these effects, demonstrating that the modulation of the Wnt pathway is specifically mediated by A3AR. canfite.comnih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and apoptosis. In some cellular contexts, A3AR activation has been found to stimulate the phosphorylation and activation of Akt, leading to anti-apoptotic effects. nih.gov This pro-survival signal can be blocked by pretreatment with an A3AR antagonist, such as this compound, confirming the receptor's role in activating this critical pathway. nih.gov Conversely, in other cancer models, A3AR agonists have been observed to downregulate PKB/Akt expression, contributing to an anti-tumor effect. canfite.comnih.gov
NF-κB Pathway: The NF-κB signaling pathway is intrinsically linked to both inflammation and cancer, promoting cell survival and proliferation. A3AR activation has been shown to downregulate PKB/Akt, which in turn leads to a decrease in the level and DNA-binding activity of NF-κB. canfite.comnih.gov This inhibitory action on a major pro-survival pathway contributes to the anti-cancer effects observed upon A3AR stimulation. The specificity of this mechanism is confirmed by using this compound to antagonize the A3AR, thereby preventing the downregulation of NF-κB activity. canfite.com
The table below outlines the role of A3AR in key cancer-related signaling pathways and the function of this compound as a tool for mechanistic validation.
| Signaling Pathway | Key Proteins Modulated by A3AR Activation | Observed Effect in Cancer Cells | Role of this compound |
| Wnt/β-catenin | GSK-3β (Upregulated), β-catenin, c-Myc, Cyclin D1 (Downregulated) | Inhibition of cell proliferation | Blocks agonist-induced modulation, confirming A3AR mediation canfite.comnih.gov |
| PI3K/Akt | Akt/PKB (Phosphorylation or expression level is modulated) | Context-dependent (Anti-apoptotic or pro-apoptotic) | Reverses the agonist-induced effect on Akt phosphorylation/expression canfite.comnih.gov |
| NF-κB | NF-κB (Level and DNA-binding activity decreased) | Inhibition of pro-survival signaling | Prevents the agonist-induced downregulation of NF-κB canfite.comnih.gov |
This table synthesizes findings from multiple studies where A3AR agonists were used to modulate cancer cell signaling. The role of an antagonist like this compound is to provide mechanistic proof by reversing these effects.
Advanced Methodological Approaches in A3ar Research Employing Mrs1334
Confocal Microscopy and Live Cell Imaging for Receptor Localization and Dynamics
Confocal microscopy and live-cell imaging are powerful techniques for visualizing the spatial distribution and dynamic processes of cellular components, such as G protein-coupled receptors (GPCRs), in real-time. nih.govpnnl.gov In the context of A3AR research, these methods are used to track receptor movement, internalization, and co-localization with other proteins following agonist stimulation.
MRS1334 plays a pivotal role as a specific antagonist in these imaging studies. While not fluorescent itself, it is used to validate the specificity of fluorescently labeled A3AR agonists or to block agonist-induced receptor trafficking. For instance, researchers can visualize the internalization of A3ARs tagged with a fluorescent protein (like YFP) or labeled with a fluorescent agonist after stimulation. nih.govresearchgate.net To prove that this internalization is a direct result of A3AR activation, the experiment is repeated in the presence of this compound. Pre-treatment of the cells with this compound occupies the receptor's binding site, preventing the agonist from binding and, consequently, blocking the observed internalization. nih.gov This confirms that the dynamic process is A3AR-dependent.
A study on neutrophil behavior demonstrated that an A3AR-selective agonist, 2-Cl-IB-MECA, promotes the formation of cytonemes—thin, cellular projections. This effect was significantly inhibited by this compound, providing evidence that the structural change was mediated by A3AR activation. researchgate.net Live-cell imaging allows for the real-time observation of such dynamic cellular responses and the specific inhibitory effect of antagonists like this compound. nih.govspringernature.com
Table 1: Illustrative Data from an Agonist-Induced A3AR Internalization Assay This table demonstrates the principle of using this compound as a blocking agent in a live-cell imaging experiment designed to quantify receptor internalization.
| Treatment Condition | Description | Observed A3AR Localization | Quantitative Internalization (% of Control) |
|---|---|---|---|
| Control (Untreated) | Cells expressing fluorescently-tagged A3AR without any ligand. | Primarily on the cell membrane. | 0% |
| Fluorescent Agonist | Cells treated with a fluorescent A3AR agonist. | Punctate structures within the cytoplasm (internalized vesicles). | 100% |
| Fluorescent Agonist + this compound | Cells pre-treated with this compound, then stimulated with the fluorescent agonist. | Primarily on the cell membrane; internalization is blocked. | ~5% |
Flow Cytometry-Based Displacement Experiments for Ligand-Receptor Interactions
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. nih.gov In receptor pharmacology, it can be adapted to study ligand-receptor interactions on the surface of intact cells. A common method is the displacement assay, which is used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a labeled (fluorescent) ligand. nih.govnih.gov
In a typical experiment, a cell line expressing the A3AR is incubated with a constant concentration of a fluorescent A3AR agonist or antagonist. These cells will exhibit a certain level of fluorescence, which can be quantified by the flow cytometer. nih.gov To determine the binding characteristics of this compound, parallel experiments are conducted where the cells are co-incubated with the fluorescent ligand and increasing concentrations of this compound.
As the concentration of this compound increases, it competes with the fluorescent ligand for binding to the A3AR. This competition leads to a dose-dependent decrease in the number of fluorescent ligands bound to the cells, resulting in a measurable reduction in the mean fluorescence intensity of the cell population. By plotting the fluorescence intensity against the concentration of this compound, a competition curve can be generated, from which the inhibitory constant (Ki) of this compound can be calculated. This provides a quantitative measure of its affinity for the A3AR in a system using whole, live cells. nih.gov
Table 2: Example Data from a Flow Cytometry Displacement Assay This table illustrates the data obtained when competing a fixed concentration of a fluorescent A3AR ligand with increasing concentrations of this compound.
| Concentration of this compound (nM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of Fluorescent Ligand Binding |
|---|---|---|
| 0 (No this compound) | 5000 | 0% |
| 0.1 | 4750 | 5% |
| 1.0 | 3500 | 30% |
| 10 | 1250 | 75% |
| 100 | 250 | 95% |
| 1000 | 100 | 98% |
Use in Genetically Modified Cellular and Animal Models (e.g., A3AR Knockout Mice) for Mechanistic Studies
Genetically modified models, particularly knockout mice that lack a specific gene (in this case, the A3AR gene), are invaluable for definitively establishing the in vivo function of a receptor. unc.eduresearchgate.net this compound is used in conjunction with these models to pharmacologically validate observations and dissect receptor-specific pathways.
The classic experimental design involves comparing the response to a selective A3AR agonist in wild-type animals versus A3AR knockout (A3AR KO) animals. nih.gov For example, if an A3AR agonist produces a cardioprotective effect in a wild-type mouse, this compound can be administered to block this effect, strengthening the evidence that the protection is mediated by the A3AR. nih.gov The ultimate confirmation comes from administering the same agonist to an A3AR KO mouse. In these mice, the agonist should fail to produce the cardioprotective effect, as its target receptor is absent. unc.edu This multi-pronged approach provides robust evidence for the receptor's role.
However, a critical consideration when using this compound in rodent models is the significant species-dependent variation in A3AR pharmacology. nih.gov While this compound is a highly potent and selective antagonist for the human A3AR, it has been shown to have lower affinity and produce incomplete inhibition at mouse and rat A3ARs, especially at higher concentrations. nih.gov This highlights the importance of careful pharmacological characterization and the potential need for alternative antagonists that show better cross-species activity when translating findings from rodent models. nih.govnih.gov Other genetically modified models, such as transgenic mice expressing biosensors like apoaequorin, have also been used to study A3AR function in living tissues, with specific antagonists being essential to confirm that agonist-induced signals are receptor-mediated. nih.gov
Table 3: Comparative Effects of A3AR Ligands in Wild-Type and A3AR Knockout Mice This table outlines the expected outcomes in a study investigating the role of A3AR in a specific physiological response.
| Animal Model | Treatment | Expected Physiological Outcome | Conclusion |
|---|---|---|---|
| Wild-Type Mouse | A3AR Agonist (e.g., 2-Cl-IB-MECA) | Response is observed (e.g., reduced inflammation). | The response may be A3AR-mediated. |
| Wild-Type Mouse | A3AR Agonist + this compound | The response is blocked or significantly reduced. | Confirms the response is pharmacologically specific to A3AR. |
| A3AR Knockout Mouse | A3AR Agonist (e.g., 2-Cl-IB-MECA) | No response is observed. | Provides genetic proof that the A3AR is required for the response. |
Future Directions in Adenosine A3 Receptor Ligand Research
Development of Novel A3AR Antagonists with Improved Pharmacological Profiles
The pursuit of novel A3AR antagonists with enhanced pharmacological profiles remains a key objective in medicinal chemistry. An exemplar of success in this area is the compound MRS1334. This compound is recognized as a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor. tocris.combio-techne.comrndsystems.commedchemexpress.com Its selectivity profile is demonstrated by its significantly lower affinity for other adenosine receptor subtypes. Specifically, this compound exhibits a Ki value of 2.69 nM at human A3 receptors, while showing Ki values greater than 100 µM at rat A1 and rat A2A receptors. tocris.combio-techne.comrndsystems.commedchemexpress.com This substantial difference in affinity underscores its high selectivity for the human A3AR over these subtypes.
The chemical structure of this compound is defined as 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester, with a molecular formula of C31H26N2O6 and a molecular weight of 522.56 g/mol . bio-techne.comrndsystems.comfishersci.com The identification and characterization of compounds like this compound have been instrumental in advancing the understanding of A3AR pharmacology. Research findings have utilized this compound to investigate the role of A3ARs in various cellular processes, such as neutrophil migration, where it was shown to inhibit the migration in response to fMLP. embopress.org Competitive binding experiments have confirmed that this compound effectively blocks the binding of fluorescent A3AR ligands, further validating its antagonist activity. embopress.org
The development of antagonists like this compound with favorable potency and selectivity profiles provides valuable pharmacological tools for basic research and serves as a benchmark for the design of next-generation A3AR ligands.
Here is a table summarizing the binding affinity data for this compound:
| Receptor Subtype | Species | Ki (nM) | Source |
| A3 | Human | 2.69 | tocris.combio-techne.comrndsystems.commedchemexpress.com |
| A1 | Rat | > 100,000 (> 100 µM) | tocris.combio-techne.comrndsystems.commedchemexpress.com |
| A2A | Rat | > 100,000 (> 100 µM) | tocris.combio-techne.comrndsystems.commedchemexpress.com |
Strategies for Overcoming Species-Specific Pharmacological Barriers in Translational Research
A significant challenge in the translational research of A3AR ligands is the notable species-specific variation in receptor pharmacology. nih.govnih.gov These differences are particularly pronounced between human and rodent A3ARs, posing difficulties in extrapolating preclinical findings from animal models to humans. nih.govnih.gov The amino acid sequence identity between human and mouse A3ARs is approximately 73%, which contributes to these pharmacological disparities. nih.gov
This compound exemplifies this challenge; while it is a potent antagonist at the human A3AR, its activity is significantly reduced or absent at rodent A3ARs. nih.govnih.gov This means that studies conducted in commonly used rodent models using this compound may not accurately reflect the compound's effects in humans. For instance, this compound showed incomplete inhibition of binding to mouse and rat A3ARs compared to its potent effect at the human receptor. researchgate.net
Overcoming these species-specific barriers requires multifaceted strategies. One approach involves the development of A3AR ligands that exhibit comparable potency and efficacy across different species. Alternatively, researchers must carefully select animal models where the A3AR pharmacology more closely resembles that of the human receptor, such as canine or sheep models which show higher sequence identity to the human A3AR than rodents. nih.gov Understanding the molecular basis for these species differences, potentially through site-directed mutagenesis and structural studies, can also inform the design of ligands with broader species reactivity or allow for the selection of appropriate animal models for specific research questions. nih.govnih.gov
Exploration of Allosteric Modulation in A3AR Systems and its Distinction from Orthosteric Antagonism
Adenosine A3 receptor activity can be modulated through distinct mechanisms, primarily orthosteric and allosteric modulation. Orthosteric ligands, such as this compound, bind to the primary binding site where the endogenous ligand adenosine interacts with the receptor. mdpi.com As an orthosteric antagonist, this compound competes with adenosine for this binding site, thereby preventing receptor activation. tocris.combio-techne.comrndsystems.commedchemexpress.com
In contrast, allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric binding site. mdpi.compsu.eduacs.orgfrontiersin.org Binding of an allosteric modulator can influence the receptor's conformation and, consequently, alter the binding affinity or efficacy of orthosteric ligands without directly competing for the orthosteric site. mdpi.com Allosteric modulators can be positive (enhancing orthosteric ligand effects), negative (reducing orthosteric ligand effects), or neutral. mdpi.com
The exploration of allosteric modulation in A3AR systems offers potential advantages over traditional orthosteric antagonism. Allosteric modulators can provide a more subtle and physiological regulation of receptor activity, as their effects are often dependent on the presence and concentration of the endogenous orthosteric ligand (adenosine). frontiersin.org Since adenosine levels can be significantly elevated in pathological conditions like inflammation and cancer, allosteric modulators could selectively modulate A3AR activity in diseased tissues while having minimal impact in healthy tissues where adenosine levels are low. frontiersin.org This conditional activity may lead to improved safety profiles compared to orthosteric antagonists that block the receptor regardless of the physiological context.
While this compound functions as a classic orthosteric antagonist by blocking the primary binding site, research into A3AR allosteric modulators is identifying novel compounds and mechanisms that provide alternative strategies for therapeutic intervention. psu.eduacs.orgfrontiersin.org The distinction between these two modes of action is crucial for understanding the diverse pharmacological possibilities for targeting the A3AR system.
Integration of Advanced Computational and Experimental Approaches for Next-Generation Ligand Optimization
The design and optimization of next-generation A3AR ligands, including antagonists like this compound and potential allosteric modulators, increasingly rely on the integration of advanced computational and experimental approaches. semanticscholar.orgscielo.org.mxhilarispublisher.com Computational methods, such as molecular docking, molecular dynamics simulations, and free energy calculations, play a vital role in understanding the complex interactions between ligands and the A3AR at a molecular level. semanticscholar.orgscielo.org.mxhilarispublisher.com
Molecular docking can predict the likely binding pose and affinity of a ligand within the receptor's binding site (either orthosteric or allosteric). scielo.org.mxhilarispublisher.com Molecular dynamics simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, revealing conformational changes and the stability of interactions. scielo.org.mxhilarispublisher.com These computational tools allow researchers to virtually screen large libraries of compounds, prioritize promising candidates, and guide the structural modification of existing ligands to improve their potency, selectivity, and pharmacological properties. scielo.org.mxhilarispublisher.com
Experimental approaches, including radioligand binding assays (used to determine Ki values like those reported for this compound), functional assays measuring downstream signaling events, and structural techniques like X-ray crystallography or cryo-EM, provide essential data to validate computational predictions and refine ligand design strategies. biorxiv.org For example, experimental binding data for this compound at different adenosine receptor subtypes were crucial in establishing its selectivity profile. tocris.combio-techne.comrndsystems.commedchemexpress.com
The iterative process of computational design, chemical synthesis, and experimental validation is fundamental to the rational development of A3AR ligands with improved pharmacological profiles and the potential to overcome challenges such as species specificity and off-target effects. The structural insights gained from experimental techniques, such as recent studies on A3AR bound to agonists, further enhance the accuracy of computational models, paving the way for more targeted and efficient ligand design for both orthosteric and allosteric sites. biorxiv.org
Q & A
Q. How to address reviewer critiques about incomplete mechanistic data for this compound?
- Methodological Answer :
Supplemental Experiments : Perform additional pathway inhibition assays (e.g., CRISPR knockdown).
Limitations Section : Acknowledge gaps and propose future studies (e.g., proteomic profiling).
Data Archiving : Share raw datasets via repositories like Zenodo for independent validation.
Aligns with strategies for addressing peer review feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
